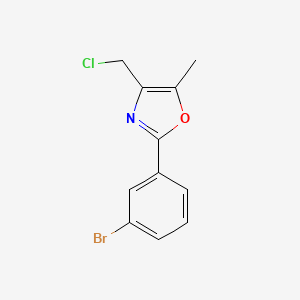

2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

説明

2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is a halogen-substituted oxazole derivative with a molecular formula of C${11}$H${9}$BrClNO. The compound features a 1,3-oxazole core substituted at position 2 with a 3-bromophenyl group, at position 4 with a chloromethyl group, and at position 5 with a methyl group. Oxazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

特性

IUPAC Name |

2-(3-bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO/c1-7-10(6-13)14-11(15-7)8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJANIVLWJJYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Br)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide. For instance, the reaction between 3-bromoacetophenone and chloroacetamide under acidic conditions can yield the desired oxazole ring.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced through a chloromethylation reaction. This can be achieved by treating the oxazole intermediate with formaldehyde and hydrochloric acid.

Methylation: The methyl group at the fifth position can be introduced through a methylation reaction using a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

化学反応の分析

Types of Reactions

2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or a thiol.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methyl group. Oxidation can convert the methyl group to a carboxyl group, while reduction can lead to the formation of an alcohol.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-(3-aminophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole or 2-(3-thiocyanatophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole can be formed.

Oxidation Products: Oxidation can yield 2-(3-bromophenyl)-4-(chloromethyl)-5-carboxy-1,3-oxazole.

Reduction Products: Reduction can produce 2-(3-bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazol-5-ol.

科学的研究の応用

2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for drug discovery and development.

Materials Science: The compound can be utilized in the design and synthesis of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions or receptor binding.

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the chloromethyl group can form covalent bonds with nucleophilic residues in the target protein. The oxazole ring can contribute to the overall stability and specificity of the interaction.

類似化合物との比較

Halogen-Substituted Oxazoles

- 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole Structural difference: 4-chlorophenyl vs. 3-bromophenyl. Safety data indicate moderate toxicity (GHS Category 3) .

- 4-(Chloromethyl)-2-(3-fluorophenyl)-5-methyl-1,3-oxazole

- 5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole

Table 1: Structural Comparison of Halogenated Oxazoles

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole | 3-BrPh (C2), ClCH$2$ (C4), CH$3$ (C5) | 287.56 | High lipophilicity, reactive Cl |

| 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyl-1,3-oxazole | 4-ClPh (C2), ClCH$2$ (C4), CH$3$ (C5) | 242.10 | Moderate toxicity (GHS Cat. 3) |

| 5-[4-(Bromomethyl)phenyl]-2-phenyl-1,3-oxazole | Ph (C2), BrCH$_2$Ph (C5) | 301.12 | High reactivity for alkylation |

Heterocyclic Analogues

- 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole

- 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole

Table 2: Heterocyclic Analogues Comparison

| Compound Name | Core Structure | Substituents | Biological Activity |

|---|---|---|---|

| This compound | 1,3-Oxazole | 3-BrPh, ClCH$2$, CH$3$ | Antimicrobial (Pending data) |

| 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole | 1,2,4-Oxadiazole | 3-BrPh, CH$_3$ | Antimicrobial (IC$_{50}$ = 12 µM) |

| 3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | 1,2,4-Oxadiazole | 4-BrPh, ClCH$_2$ | High thermal stability |

Physicochemical Properties

生物活性

2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole is a heterocyclic compound characterized by its unique structural features, including a bromophenyl group and a chloromethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C₁₀H₇BrClNO, with a molecular weight of approximately 272.53 g/mol. The presence of both nitrogen and oxygen in the oxazole ring contributes to its chemical reactivity and biological properties.

Chemical Structure and Properties

The compound's structure allows it to interact with various biological targets, which may include enzymes and receptors. The unique features of the oxazole ring make it a versatile intermediate in organic synthesis, potentially leading to various derivatives with diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

| Functional Groups | Bromophenyl, Chloromethyl, Oxazole |

| Heterocyclic Ring | Yes |

Biological Activities

Preliminary studies have indicated that this compound exhibits significant biological activities, including:

- Anticancer Properties : Research has shown that compounds containing oxazole rings can inhibit cancer cell growth effectively. A study on similar 1,3-oxazole derivatives demonstrated promising growth inhibition against various human tumor cell lines (NCI-60) with GI50 values in the low micromolar to nanomolar range . For instance, derivatives with similar structures showed effective binding to tubulin and induced microtubule depolymerization in cancer cells.

- Enzyme Inhibition : The compound may act as a probe or ligand in studies investigating molecular interactions and pathways. Its ability to modulate enzyme activity suggests potential applications in drug development.

Case Studies

- Anticancer Activity : In a study focusing on similar oxazole derivatives, compounds were screened for their ability to inhibit leukemia cell lines. The results indicated that specific structural modifications significantly enhanced their potency against cancer cells . The presence of halogen substitutions (like bromine) was found to improve biological activity.

- Mechanism of Action : A detailed investigation into the mechanism revealed that certain oxazole derivatives bind effectively to tubulin, disrupting microtubule formation which is crucial for cancer cell division . This mechanism highlights the potential of this compound as an anticancer agent.

Synthesis Routes

Various synthetic routes have been explored for the preparation of this compound. Notable methods include:

- Condensation Reactions : Utilizing bromophenyl and chloromethyl precursors in condensation reactions under specific conditions to yield the oxazole framework.

- Functionalization Strategies : Further functionalization can be achieved through electrophilic aromatic substitution or nucleophilic attack on the chloromethyl group.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as 3-bromobenzaldehyde with amines and halogenating agents. Key steps include:

- Precursor Preparation : React 3-bromobenzaldehyde with hydroxylamine to form an oxime intermediate.

- Cyclization : Treat the intermediate with chloroacetyl chloride in dichloromethane or acetonitrile, using triethylamine as a catalyst at 60–80°C for 6–8 hours .

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

- Critical Parameters :

- Temperature : Higher temperatures (>80°C) risk decomposition.

- Catalyst : Triethylamine enhances cyclization efficiency.

- Solvent : Polar aprotic solvents improve reaction homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H NMR :

- Chloromethyl group (-CH2Cl): δ 4.2–4.5 ppm (singlet, 2H).

- Methyl group (-CH3): δ 2.4–2.6 ppm (singlet, 3H).

- Aromatic protons (3-bromophenyl): δ 7.3–7.8 ppm (multiplet, 4H) .

- 13C NMR :

- Oxazole ring carbons: δ 150–160 ppm.

- Bromophenyl carbons: δ 120–135 ppm .

- Mass Spectrometry : Molecular ion peak at m/z 286.55 (C11H9BrClNO) with fragmentation patterns confirming the chloromethyl and bromophenyl groups .

Q. What safety protocols are essential for handling this compound, given its halogenated structure?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., dichloromethane).

- Waste Disposal : Halogenated waste must be segregated and treated with sodium bicarbonate to neutralize acidic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across studies, particularly regarding its enzyme inhibition efficacy?

- Methodological Answer : Discrepancies often arise from assay variability. To address this:

- Standardize Assays : Use identical enzyme concentrations (e.g., 10 nM) and buffer conditions (pH 7.4, 25°C).

- Control for Purity : Verify compound purity via HPLC (>98%) before testing.

- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Q. What methodologies are recommended for analyzing the compound’s reactivity in nucleophilic substitution reactions, given the presence of bromophenyl and chloromethyl groups?

- Methodological Answer :

- Reactivity Screening :

- Solvent Selection : Use DMF or DMSO for polar transition states.

- Nucleophiles : Test amines (e.g., piperidine) or thiols (e.g., mercaptoethanol) at 50–70°C.

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR for C-Cl bond disappearance (~650 cm⁻¹) .

- Example Reaction :

| Reagent | Conditions | Product Yield |

|---|---|---|

| Piperidine | DMF, 70°C, 12h | 78% |

| Sodium thiolate | Ethanol, reflux, 6h | 65% |

Q. How can computational modeling enhance the understanding of this compound’s interactions with biological targets, such as kinase enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding poses with ATP-binding pockets (e.g., EGFR kinase). Prioritize hydrogen bonds between the oxazole ring and kinase backbone (e.g., Met793).

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。